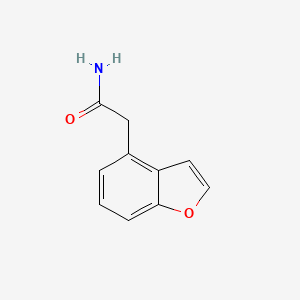

4-Benzofuranacetamide

Description

Introduction to 4-Benzofuranacetamide

Systematic Nomenclature and Structural Identification

The systematic naming of 4-benzofuranacetamide follows IUPAC guidelines, which prioritize the benzofuran core and its substituents. The parent structure, benzofuran, consists of a fused benzene and furan ring system. The "4-" designation indicates the position of the acetamide group on the benzofuran scaffold.

For the base compound N-(1-benzofuran-4-yl)acetamide, the IUPAC name derives from numbering the benzofuran ring such that the oxygen atom in the furan moiety occupies position 1. The acetamide group (-NHCOCH₃) attaches to position 4, yielding the full name N-(1-benzofuran-4-yl)acetamide (C₁₀H₉NO₂). This structure is characterized by a molecular weight of 175.18 g/mol and the SMILES string CC(=O)NC1=C2C=COC2=CC=C1.

In more complex derivatives, such as enadoline, the nomenclature expands to accommodate additional substituents. Enadoline, a kappa-opioid receptor agonist, carries the IUPAC name (5R)-(5α,7α,8β)-N-methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]-4-benzofuranacetamide (C₂₄H₃₂N₂O₃). Its structure incorporates a spirocyclic ether system and a pyrrolidine moiety, illustrating the versatility of 4-benzofuranacetamide as a pharmacophore.

Structural Features

- Benzofuran Core : A fused bicyclic system with benzene (six-membered aromatic) and furan (five-membered oxygen-containing) rings.

- Acetamide Substituent : Located at position 4, contributing hydrogen-bonding capacity and structural rigidity.

- Derivative-Specific Modifications :

Table 1: Representative 4-Benzofuranacetamide Derivatives

Historical Context in Heterocyclic Chemistry Research

The synthesis of 4-substituted benzofurans has long posed challenges due to the electronic and steric constraints of the aromatic system. Early methodologies relied on multi-step sequences, such as the cyclization of ortho-substituted phenols with α-haloacetamides. However, these approaches often suffered from low regioselectivity and yields.

A breakthrough emerged with transition metal-catalyzed strategies. For instance, rhodium-catalyzed vinylene transfer reactions enabled direct C4 functionalization of benzofurans using vinylene carbonate as a synthon. This method provided access to 4-acetamido derivatives in fewer steps, as demonstrated in the synthesis of [¹⁴C]-labeled enadoline for pharmacokinetic studies.

The pharmacological potential of 4-benzofuranacetamides became evident in the 1990s with the development of enadoline. As a selective kappa-opioid agonist, enadoline's discovery underscored the importance of the 4-acetamide group in mediating receptor binding affinity. Subsequent research explored structural analogs, such as N-cyclohexyl derivatives, to modulate solubility and bioavailability.

Key Milestones :

Properties

CAS No. |

603304-29-6 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

2-(1-benzofuran-4-yl)acetamide |

InChI |

InChI=1S/C10H9NO2/c11-10(12)6-7-2-1-3-9-8(7)4-5-13-9/h1-5H,6H2,(H2,11,12) |

InChI Key |

BIVZVSIMVXNTKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=COC2=C1)CC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in Opioid Receptor Targeting

The following table compares 4-Benzofuranacetamide (Enadoline) with other opioid receptor ligands:

Functional Insights :

- Receptor Selectivity : Enadoline’s spirocyclic amine and benzofuran groups enhance KOR selectivity , whereas U69593 (a benzeneacetamide derivative) shows weaker KOR affinity due to its simpler structure .

- Therapeutic Potential: Enadoline’s neuroprotective effects contrast with DAMGO’s MOR-mediated analgesia, highlighting structural determinants of functional divergence .

Benzofuran-Based Acetamide Derivatives

The benzofuran moiety is critical for bioactivity. Comparisons with non-opioid benzofuranacetamides:

Structural-Activity Relationships :

- Substituent Effects: The spirocyclic amine in Enadoline enhances blood-brain barrier penetration compared to N-(4-(Benzyloxy)phenyl)acetamide, which lacks complex nitrogenous groups .

- Benzofuran Modifications: Addition of a dimethylamino group (as in ’s compound) shifts activity from neuroprotection to cytotoxicity, underscoring the role of electron-donating groups .

Preparation Methods

Silylation and Ozonolysis Sequence

The synthesis begins with 4-hydroxyindanone, which undergoes silylation using N,O-bis(trimethylsilyl)acetamide (BSA) in the presence of tetrabutylammonium bromide (TBAB) as a catalyst. This step forms a silylated enol ether, which is subjected to ozonolysis at temperatures below −40°C to cleave the double bond. The ozonolysis product is reduced in situ, yielding a diketone intermediate.

Oxidation and Esterification

The diketone is oxidized to a carboxylic acid derivative using Jones reagent (CrO₃/H₂SO₄), followed by esterification with methanol under acidic conditions to form methyl 4-benzofurancarboxylate. This intermediate is purified via crystallization, achieving a chemical purity >99%.

Aromatization and Amidation

The ester undergoes aromatization via dehydration using sulfuric acid, yielding 4-benzofurancarboxylic acid. Subsequent amidation is achieved by converting the carboxylic acid to an acyl chloride (using SOCl₂) and reacting it with ammonium hydroxide to form 4-benzofuranacetamide. The overall yield for this six-step process is 58%, with the amidation step contributing a 95% yield.

Key Data :

One-Pot Cyclization of Furan Derivatives

Lewis Acid-Mediated Cyclization

A one-pot method utilizes furan derivatives as starting materials, cyclized in acetic acid with Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) at 80–160°C. For example, 3-acetylfuran undergoes cyclization to form 4-benzofuranacetic acid with 99% selectivity.

Direct Amidation

The acetic acid intermediate is treated with thionyl chloride to form the acyl chloride, which reacts with aqueous ammonia to yield 4-benzofuranacetamide. This method avoids intermediate purification, achieving an 85% yield for the amidation step.

Key Data :

Grignard Reaction and Jones Oxidation

Alkynol Coupling

Butynol is coupled with a benzofuran precursor using Pd(PPh₃)₂(OAc)₂ as a catalyst in triethylamine, forming a propargyl alcohol intermediate with an 88% yield.

Oxidation to Acetic Acid

Jones oxidation converts the alcohol to 2-benzofuranylacetic acid in 65% yield.

Amide Formation

The acetic acid is treated with ethyl chloroformate to form a mixed anhydride, which reacts with ammonia to produce 4-benzofuranacetamide in 90% yield.

Key Data :

Radiolabeled Synthesis for Isotopic Studies

Chloromethylbenzofuran Preparation

4-Chloromethylbenzofuran is synthesized from 2,3-dimethylanisole via bromination, Grignard reaction, and cyclization.

Carbon-14 Labeling

The chloromethyl derivative reacts with ¹⁴CO₂ to form 4-benzofuranacetic acid, which is amidated using PD130812 (a coupling agent) to yield [¹⁴C]4-benzofuranacetamide.

Key Data :

Comparative Analysis of Methods

Industrial Considerations and Challenges

Byproduct Formation

The Claisen rearrangement (used in older methods) generates 6-benzofuranacetamide as a byproduct, requiring costly chromatography for removal. Modern methods avoid this issue through selective cyclization.

Q & A

Q. What are the validated synthetic routes for 4-Benzofuranacetamide, and how can researchers optimize yield and purity?

- Methodological Answer : A common approach involves coupling benzofuran derivatives with acetamide precursors. For example, FeCl₃-porphyrin-catalyzed oxidation under oxygen in the presence of KOH and ethanol (130°C) can yield benzofuran-carboxylic acid intermediates, which are then functionalized to acetamides . Yield optimization requires precise control of reaction time, temperature, and catalyst loading. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and recrystallization improves purity (>97% by GC) .

Q. How is 4-Benzofuranacetamide structurally characterized, and what analytical techniques are critical for confirmation?

- Methodological Answer : Use a combination of NMR (¹H/¹³C for substituent mapping), FT-IR (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion [M+H]⁺). X-ray crystallography resolves stereochemistry in derivatives like N-methyl-N-(7-pyrrolidinyl-1-oxaspiro[4.5]dec-8-yl)-4-benzofuranacetamide . Cross-validate with PubChem or NIST spectral libraries .

Q. What safety protocols are recommended for handling 4-Benzofuranacetamide in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air . Store in sealed containers under inert gas (N₂/Ar) to prevent oxidation. Refer to SDS sheets for spill management (e.g., absorb with inert material) .

Advanced Research Questions

Q. How can researchers investigate the pharmacological mechanisms of 4-Benzofuranacetamide derivatives, such as neuroprotective effects?

- Methodological Answer : Use in vitro receptor-binding assays (e.g., κ-opioid receptor affinity for enadoline derivatives) and in vivo models (e.g., rodent neuroprotection studies). Compare dose-response curves and perform competitive inhibition experiments with radiolabeled ligands . Validate via Western blot (e.g., apoptosis markers like Bcl-2) .

Q. What strategies resolve contradictions in reported bioactivity data for 4-Benzofuranacetamide analogs?

- Methodological Answer : Discrepancies may arise from variations in substituent regiochemistry (e.g., benzyloxy vs. methoxy groups) or assay conditions. Conduct meta-analysis of published IC₅₀ values, ensuring standardization (e.g., cell line consistency, solvent controls). Use computational tools (QSAR models) to correlate structural motifs with activity .

Q. How can structure-activity relationships (SAR) guide the design of 4-Benzofuranacetamide derivatives with enhanced selectivity?

- Methodological Answer : Modify the benzofuran core (e.g., halogenation at C5) and acetamide side chain (e.g., N-methylation or spirocyclic groups). Test analogs in parallel assays (e.g., enzyme inhibition vs. cytotoxicity). Computational docking (AutoDock Vina) predicts binding poses in target proteins (e.g., kinases) .

Q. What advanced analytical methods validate 4-Benzofuranacetamide purity for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.